4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-5-2-3-6-12(11)10-21-16-8-4-7-14-13(16)9-15(18-14)17(19)20/h2-9,18H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHAYZLSEDAZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis-Based Approaches
The Fischer indole synthesis, a classical method for constructing indole scaffolds, has been adapted for derivatives bearing substituents at the 4-position. A patent (US7968732B1) details the use of this strategy to synthesize 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole via cyclization of 4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride in the presence of acetic acid.
Regioselective Ketone Design
For 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, the ketone precursor must be tailored to ensure the 2-methylbenzyloxy group occupies the 4-position post-cyclization. A proposed route involves:
- Synthesis of 4-(2-methylbenzyloxy)propiophenone.
- Reaction with phenylhydrazine under acidic conditions (e.g., acetic acid in ethanol at 75–80°C).
- Hydrolysis of any ester-protected carboxylic acid groups.
This method achieved yields of 93–95% for analogous compounds, though regioselectivity challenges may arise due to competing cyclization pathways.
Palladium-Catalyzed Coupling Strategies
Palladium-mediated cross-coupling reactions enable precise functionalization of pre-formed indole cores. A study on indole-2-carboxylic acid derivatives demonstrated the efficacy of Buchwald-Hartwig amination for introducing substituents at the 3-, 5-, and 6-positions.
Halogenation and Ether Formation
- Halogenation : Bromination of ethyl indole-2-carboxylate at the 4-position using N-bromosuccinimide (NBS) yields ethyl 4-bromoindole-2-carboxylate.
- Coupling : Reaction with 2-methylbenzyl alcohol under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 110°C) forms the ether linkage.
- Ester Hydrolysis : Basic or acidic hydrolysis converts the ethyl ester to the carboxylic acid.
Table 1: Optimization of Coupling Conditions
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | K₃PO₄ | DMF | 110 | 78 |
| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 65 |
Palladium catalysts showed lower efficiency compared to copper, likely due to competing side reactions.
Direct introduction of the 2-methylbenzyloxy group at the 4-position requires innovative strategies, as traditional nucleophilic aromatic substitution is hindered by indole’s electron-rich nature.
Directed Ortho-Metalation
- Protection : The carboxylic acid is esterified (e.g., ethyl indole-2-carboxylate) to prevent side reactions.
- Metalation : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated species at the 4-position.
- Quenching : Reaction with 2-methylbenzyl bromide installs the ether group.
- Deprotection : Hydrolysis with NaOH yields the target compound.
This method faces challenges in achieving selective metalation, necessitating rigorous temperature control.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Limitations
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Fischer Indole Synthesis | 85–90 | >95 | Regioselectivity control |
| Palladium-Catalyzed | 65–78 | 90–95 | Catalyst cost, side reactions |
| Directed Metalation | 70–75 | 85–90 | Low-temperature requirements |
The Fischer synthesis offers the highest yield and purity but requires precise ketone design. Palladium-catalyzed coupling balances scalability and functional group tolerance, while directed metalation remains a niche approach due to technical complexity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties:
Research has indicated that derivatives of indole-2-carboxylic acid, including 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, exhibit significant antiviral activity. Notably, they have been investigated as inhibitors of HIV-1 integrase, a critical enzyme in the viral replication process. For instance, structural modifications of indole-2-carboxylic acid derivatives have led to compounds with improved inhibitory effects against HIV-1 integrase, with IC50 values reaching as low as 0.13 μM for optimized derivatives .
Table 1: Inhibitory Effects of Indole Derivatives on HIV-1 Integrase
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Compound 3 | 12.41 | Initial derivative with moderate activity |
| Compound 4 | 18.52 | Improved binding interactions |
| Compound 20a | 0.13 | Highly potent integrase inhibitor |
Anti-inflammatory and Anticancer Activities:
Indole derivatives are also being explored for their anti-inflammatory and anticancer properties. The carboxylic acid functional group in these compounds can interact with various biological targets, modulating inflammatory pathways and potentially inhibiting tumor growth .
Biological Interactions
The compound's mechanism of action involves binding to specific molecular targets within cells, influencing various biochemical pathways. The indole nucleus can chelate metal ions like Mg²⁺ in enzyme active sites, enhancing the compound's efficacy as an inhibitor.
Case Study: Binding Interactions
A study demonstrated that the introduction of a halogenated benzene ring in position C6 of indole derivatives facilitated π–π stacking interactions with viral DNA, significantly improving their antiviral activity . This highlights the importance of structural modifications in enhancing biological efficacy.
Industrial Applications
Chemical Synthesis:
this compound serves as a versatile building block for synthesizing more complex indole derivatives with potential therapeutic applications. Its synthesis typically involves methods like Suzuki–Miyaura coupling reactions, which are efficient for forming carbon-carbon bonds.
Material Science:
In addition to its pharmaceutical applications, this compound is being investigated for potential uses in developing new materials due to its unique chemical properties and structural complexity. The ability to modify its structure allows for tailoring materials for specific applications in nanotechnology and polymer science .
Mechanism of Action
The mechanism of action of 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects . The compound’s carboxylic acid group may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Benzyloxy-Substituted Indole Carboxylic Acids
6-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS: 40047-22-1) :
- Structural Difference : Benzyloxy group at the 6-position instead of 4.
- Impact : Positional isomerism alters electronic distribution and steric interactions. The 6-substituted derivative may exhibit distinct binding modes compared to the 4-substituted target compound.
- Similarity Score : 0.98 (indicating high structural overlap despite positional variance) .
4-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS: 39731-09-4) :
- 5-Benzyloxy-1H-indole-2-carboxylic acid (CAS: Not provided): Synthesis: Prepared via hydrolysis of the methyl ester precursor (98% yield, mp: 193–195°C) . Key Difference: Benzyloxy substitution at the 5-position. This may affect intermolecular interactions in crystalline states, as evidenced by its distinct melting point .
Methoxy-Substituted Indole Carboxylic Acids
- 6-Methoxy-1H-indole-2-carboxylic acid: Structural Feature: Methoxy group at the 6-position. Spectroscopic Data: Methoxy proton appears as a singlet at 3.76 ppm (¹H NMR), and the carbon resonates at 53.5 ppm (¹³C NMR) .
4-Methoxy-1H-indole-2-carboxylic acid (CAS: 103260-65-7) :
Physicochemical Properties
| Compound | Substituent (Position) | Melting Point (°C) | LogP (Predicted) | Synthesis Yield (%) |
|---|---|---|---|---|
| 4-[(2-Methylbenzyl)oxy]-1H-indole-2-carboxylic acid | 2-Methylbenzyloxy (4) | Not reported | ~3.5* | Not reported |
| 5-Benzyloxy-1H-indole-2-carboxylic acid | Benzyloxy (5) | 193–195 | ~2.8 | 98 |
| 4-Methoxy-1H-indole-2-carboxylic acid | Methoxy (4) | Not reported | ~1.2 | Not reported |
| 6-Methoxy-1H-indole-2-carboxylic acid | Methoxy (6) | Not reported | ~1.2 | Not reported |
*Estimated using fragment-based methods; higher lipophilicity due to the 2-methylbenzyl group.
Spectroscopic Differentiation
- ¹H NMR :
- ¹³C NMR :
Implications for Structure-Activity Relationships (SAR)
- Positional Isomerism : Substitution at the 4- vs. 6-position significantly alters molecular geometry, affecting interactions with flat binding pockets (e.g., enzyme active sites).
- Synthetic Accessibility : High-yield routes for 5-benzyloxy derivatives (98% yield) suggest stability under basic conditions, whereas methyleneoxy groups (e.g., 2-methylbenzyl) may require optimized protection/deprotection strategies .
Biological Activity
4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole core with a carboxylic acid functional group at the 2-position and a methylene-linked benzyl ether at the 4-position. This structural configuration is critical for its interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with specific molecular targets within cells. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects. Notably, it has been investigated for its role as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral replication cycle.
Antiviral Activity
Recent studies have highlighted the compound's effectiveness as an HIV-1 integrase inhibitor. For instance, derivatives of indole-2-carboxylic acid have shown promising results in inhibiting the strand transfer activity of integrase, with IC50 values as low as 0.13 μM for optimized compounds . The binding conformation analysis reveals that the indole core and carboxyl group chelate with Mg²⁺ ions in the active site of integrase, which is essential for its enzymatic function.
Table 1: IC50 Values of Indole Derivatives Against HIV-1 Integrase
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | 0.13 | Inhibition of integrase strand transfer |
| Compound 3 | 12.41 | Inhibition through Mg²⁺ chelation |
| Compound 20a | 0.13 | Enhanced binding to hydrophobic cavity |
Anticancer Activity
In addition to antiviral properties, indole derivatives have been explored for their anticancer potential. A related study identified indole-2-carboxylic acid derivatives as apoptosis inducers in cancer cell lines, demonstrating their ability to arrest cell cycle progression and induce programmed cell death . The structure-activity relationship (SAR) indicated that modifications on the indole ring significantly impact apoptotic activity.
Case Studies
- HIV-1 Integrase Inhibition : A study demonstrated that the introduction of halogenated anilines at specific positions on the indole core significantly improved integrase inhibition, with IC50 values ranging from 1.05 to 6.85 μM . This highlights the importance of structural modifications in enhancing biological activity.
- Apoptosis Induction : Another investigation into indole derivatives found that certain modifications led to potent apoptosis induction in T47D breast cancer cells, showcasing their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives are refluxed with substituted thiazolones or thioureas in acetic acid with sodium acetate as a catalyst. Reaction times (3–5 hours) and stoichiometric ratios (1:1.1 molar ratios) are critical for yield optimization .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Analytical Workflow :
- NMR : Confirm substituent positioning (e.g., 2-methylbenzyl ether linkage) via - and -NMR shifts.
- HPLC : Assess purity (>95% by high-performance liquid chromatography) using C18 columns and UV detection at 254 nm .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by comparing experimental data with reported crystal structures of analogous indole carboxylates (e.g., methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) .
Q. What are the solubility properties of this compound, and how should they inform experimental design?
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. For biological assays, prepare stock solutions in DMSO (<1% final concentration to avoid cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Troubleshooting Strategy :
- Isomer Identification : Use 2D NMR (e.g., NOESY) to distinguish regioisomers arising from competing O-alkylation sites on the indole ring.
- Impurity Profiling : Employ LC-MS to detect side products like unreacted 3-formyl intermediates or hydrolyzed esters .
Q. What mechanistic insights explain the formation of the 2-methylbenzyl ether linkage during synthesis?
- Reaction Mechanism : The ether bond forms via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, depending on the base used. Sodium acetate facilitates deprotonation of the indole hydroxyl group, enabling attack on 2-methylbenzyl bromide. Computational DFT studies suggest steric hindrance from the methyl group directs regioselectivity .
Q. How can derivatives of this compound be designed to enhance biological activity while maintaining solubility?
- Derivatization Approaches :
- Esterification : Replace the carboxylic acid with ethyl or methyl esters to improve membrane permeability, as seen in ethyl 4-(benzyloxy)-1H-indole-2-carboxylate .
- Heterocyclic Fusion : Introduce thiazolidinone or tetrazole moieties at the 3-position to modulate target binding (e.g., antitumor activity via kinase inhibition) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
